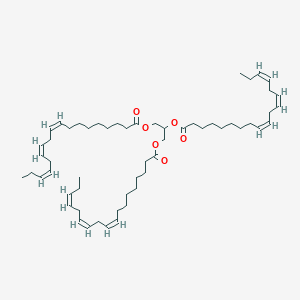
2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one, also known as DIMBOA, is a naturally occurring compound found in many plants, including maize, wheat, and rye. It belongs to the group of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against herbivores and pathogens. DIMBOA has been extensively studied due to its potential applications in agriculture, medicine, and biochemistry.
作用機序
The mechanism of action of 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes involved in the metabolism of pests and pathogens. 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to inhibit the growth of fungi by disrupting their cell walls and membranes. It also inhibits the growth of bacteria by disrupting their DNA replication and protein synthesis. In insects, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to disrupt their feeding behavior and cause mortality.
生化学的および生理学的効果
2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have various biochemical and physiological effects on plants, animals, and humans. In plants, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to enhance their growth and development, increase their resistance to pests and pathogens, and improve their nutrient uptake. In animals and humans, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
実験室実験の利点と制限
The advantages of using 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its availability, low cost, and ease of synthesis. It is also a natural compound, which makes it more environmentally friendly than synthetic compounds. However, the limitations of using 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its instability, low solubility, and potential toxicity to cells and organisms.
将来の方向性
There are many potential future directions for research on 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one, including its use as a natural herbicide and insecticide in agriculture, its potential as a therapeutic agent in medicine, and its role in plant-microbe interactions. Further research is needed to fully understand the mechanism of action of 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one and its potential applications in various fields.
合成法
The synthesis of 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one can be achieved through various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound from simpler molecules. Biosynthesis, on the other hand, involves the use of enzymes and other biological processes to produce the compound. In plants, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is synthesized through the shikimate pathway, which involves several enzymatic reactions.
科学的研究の応用
2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been extensively studied in the field of agriculture due to its potential as a natural herbicide and insecticide. It has been shown to have a broad-spectrum activity against various pests and pathogens, including fungi, bacteria, and insects. In addition, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to enhance the plant's resistance to abiotic stress, such as drought and high salinity.
特性
CAS番号 |
116337-83-8 |
|---|---|
製品名 |
2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one |
分子式 |
C16H19NO3 |
分子量 |
273.33 g/mol |
IUPAC名 |
2,2,4-trimethyl-7-(2-methylidenebutanoyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H19NO3/c1-6-10(2)14(18)11-7-8-12-13(9-11)20-16(3,4)15(19)17(12)5/h7-9H,2,6H2,1,3-5H3 |
InChIキー |
XLZPUZPNBBONQU-UHFFFAOYSA-N |
SMILES |
CCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C |
正規SMILES |
CCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C |
その他のCAS番号 |
116337-83-8 |
同義語 |
2,2,4-TMOB 2,2,4-trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



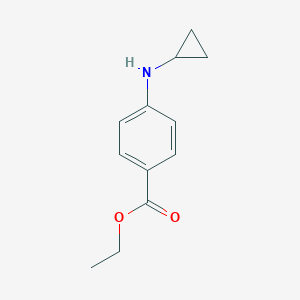
![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)
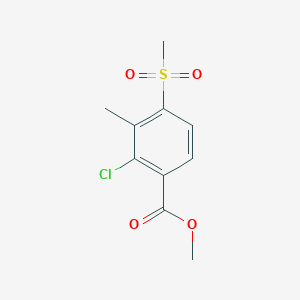
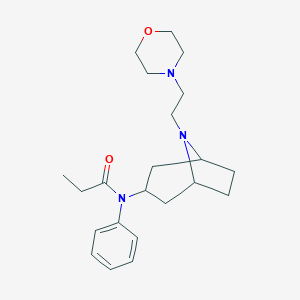
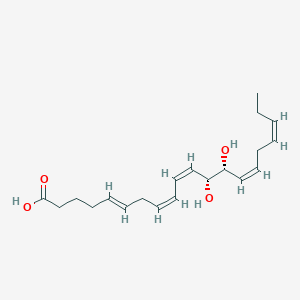
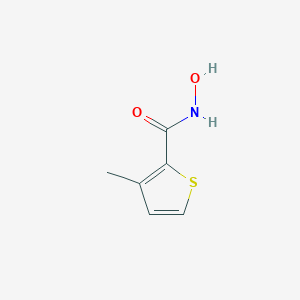
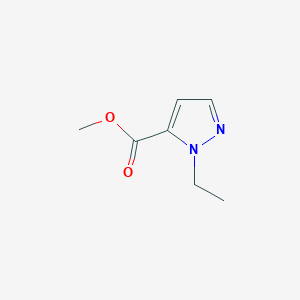
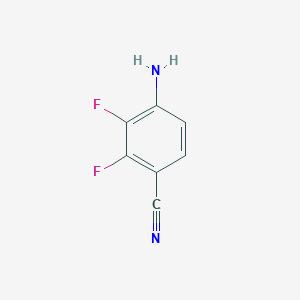
![2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid](/img/structure/B53061.png)
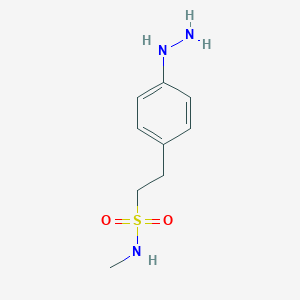
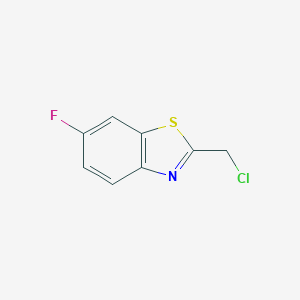
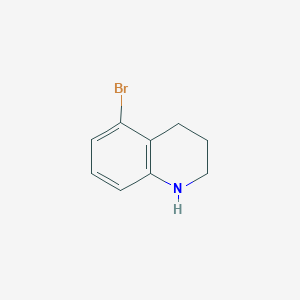
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B53069.png)
